Nitrosobiotin

Catalog No.
S605109
CAS No.
56859-26-8
M.F
C10H15N3O4S
M. Wt
273.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrosobiotin

CAS Number

56859-26-8

Product Name

Nitrosobiotin

IUPAC Name

5-[(3aR,6S,6aS)-3-nitroso-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

InChI

InChI=1S/C10H15N3O4S/c14-8(15)4-2-1-3-7-9-6(5-18-7)13(12-17)10(16)11-9/h6-7,9H,1-5H2,(H,11,16)(H,14,15)/t6-,7-,9-/m0/s1

InChI Key

IFUXQNNMTPBRPW-ZKWXMUAHSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2N=O

Synonyms

nitrosobiotin

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2N=O

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2N=O

Affinity Labeling:

Nitrosobiotin's high affinity for avidin and streptavidin, proteins known for their exceptional binding capacity, makes it an ideal tool for affinity labeling experiments. By attaching nitrosobiotin to a target molecule (protein, ligand, etc.), researchers can:

  • Isolate and purify the target molecule from complex mixtures using avidin or streptavidin-conjugated beads .
  • Identify and characterize interacting partners of the target molecule by pulling down bound proteins with avidin or streptavidin .
  • Study the spatial organization of proteins within cells by incorporating nitrosobiotin into photoactivated probes .

Nitric Oxide (NO) Detection and Signaling:

The nitroso group in nitrosobiotin readily releases nitric oxide (NO), a crucial signaling molecule involved in various physiological processes. This property allows researchers to:

  • Deliver NO to specific cellular compartments or tissues by conjugating nitrosobiotin with antibodies or other targeting molecules .
  • Investigate the role of NO in different biological processes by studying the effects of nitrosobiotin on cell signaling pathways, gene expression, and other cellular functions .

Drug Delivery and Targeting:

The combination of biotin's targeting ability and NO's therapeutic potential makes nitrosobiotin a promising candidate for drug delivery applications. Researchers are exploring its use for:

  • Delivering drugs specifically to diseased cells or tissues by attaching them to nitrosobiotin and utilizing avidin/streptavidin-based targeting strategies .
  • Treating diseases associated with NO deficiency, such as cardiovascular disorders and inflammatory conditions, by delivering NO directly to affected tissues .

Nitrosobiotin is a nitroso compound with the chemical formula C₁₀H₁₅N₃O₄S. It is structurally related to biotin, a vital coenzyme involved in various metabolic processes, particularly in the metabolism of carbohydrates, fats, and proteins. The introduction of a nitroso group (–NO) into the biotin structure alters its chemical properties and biological activities, making it of interest in both organic chemistry and biochemistry.

As mentioned earlier, nitrosobiotin itself is not known to have a specific biological mechanism of action. However, its tight binding with streptavidin allows researchers to leverage this interaction for various purposes. By attaching molecules of interest (antibodies, enzymes, etc.) to nitrosobiotin, researchers can utilize streptavidin's high affinity to immobilize or purify these molecules [].

Characteristic of nitroso compounds:

  • Reactivity with Amines: Nitrosobiotin can react with primary amines under acidic conditions to form nitrosamines, which are known for their mutagenic properties .
  • Diels-Alder Reactions: As a dienophile, it can engage in Diels-Alder reactions, contributing to the synthesis of heterocyclic compounds .
  • Isomerization: Nitrosobiotin may undergo isomerization in protic media, converting to oximes or other related structures depending on the reaction conditions .

Nitrosobiotin can be synthesized through several methods:

  • Nitrosation of Biotin: This involves treating biotin with sodium nitrite under acidic conditions, leading to the formation of the nitroso derivative.
  • Reduction of Nitro Compounds: Similar to other nitroso compounds, nitrosobiotin may be produced by reducing nitro derivatives of biotin .
  • Oxidation of Hydroxylamines: Hydroxylamine derivatives of biotin can be oxidized to yield nitrosobiotin .

Nitrosobiotin has potential applications in various fields:

  • Biochemistry: As a research tool for studying the role of biotin derivatives in metabolic pathways.
  • Pharmaceuticals: Investigated for its potential therapeutic effects and as a lead compound for drug development due to its unique properties.
  • Organic Synthesis: Used as a reagent in synthetic organic chemistry for the preparation of complex molecules through its reactivity.

Several compounds share structural or functional similarities with nitrosobiotin. Below is a comparison highlighting their uniqueness:

CompoundStructure/FunctionalityUnique Aspects
BiotinC₁₀H₁₆N₄O₃SEssential vitamin involved in metabolism
NitrosodimethylamineC₂H₆N₂OKnown carcinogen; used in various chemical syntheses
NitrosobenzeneC₆H₅NOUsed as an intermediate in organic synthesis
N-NitrosopiperidineC₅H₁₁N₂OExhibits different biological activities

Nitrosobiotin is unique due to its specific structural modifications derived from biotin, which may influence its biological interactions and applications compared to other nitroso compounds.

XLogP3

0.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

273.07832714 g/mol

Monoisotopic Mass

273.07832714 g/mol

Heavy Atom Count

18

Other CAS

56859-26-8

Wikipedia

Nitrosobiotin

Dates

Modify: 2024-04-14

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